Biochemical Potency Benchmarking: FHT-2344 Demonstrates 144-Fold Greater Potency than Analog FHT-5908 for SMARCA4
FHT-2344 exhibits sub-30 nM potency against SMARCA4 (26.1 nM) and SMARCA2 (13.8 nM) in an ADP-Glo biochemical assay . This is a 144-fold improvement in potency for SMARCA4 compared to the closely related control analog, FHT-5908, which has a reported SMARCA4 IC50 of 3990 nM in the same assay system [1]. The superior potency of FHT-2344 is critical for achieving robust target engagement at lower concentrations, minimizing potential off-target liabilities.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | SMARCA4: 26.1 nM; SMARCA2: 13.8 nM |
| Comparator Or Baseline | FHT-5908: SMARCA4 IC50 = 3990 nM; SMARCA2 IC50 = 1880 nM |
| Quantified Difference | FHT-2344 is 153x more potent for SMARCA4 and 136x more potent for SMARCA2 than FHT-5908. |
| Conditions | ADP-Glo biochemical assay; purified ATPase domains |
Why This Matters
This order-of-magnitude potency difference directly impacts procurement: FHT-2344 enables robust biochemical and cellular studies at substantially lower compound concentrations, reducing costs and minimizing solvent-mediated artifacts.
- [1] EUbOPEN. (n.d.). Chemogenomic Set: FHT-5908 (negative control for FHT-2344). View Source
